2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Preparation Methods
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are implicated in various neurological and cardiovascular conditions . Additionally, this compound is used in the development of new drugs for the treatment of conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the contraction of smooth muscles, leading to therapeutic effects in conditions like hypertension and benign prostate hyperplasia . The molecular targets and pathways involved include the inhibition of adrenergic signaling, which reduces the contraction of smooth muscles and lowers blood pressure .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one include trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles . The uniqueness of this compound lies in its specific structural features, which contribute to its distinct therapeutic potential and pharmacological properties .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-26-22(27)12-11-19(23-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
InChI Key |
IMBQZYOVBVNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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